molecular formula C11H12N4O2S B1682647 磺胺嘧啶 CAS No. 127-79-7

磺胺嘧啶

货号: B1682647
CAS 编号: 127-79-7
分子量: 264.31 g/mol
InChI 键: QPPBRPIAZZHUNT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

磺胺嘧啶: 是一种磺胺类抗菌剂,用于治疗各种细菌感染。它是磺胺酰胺的衍生物,以其对多种细菌的有效性而闻名。 磺胺嘧啶的化学式为C₁₁H₁₂N₄O₂S ,分子量为264.30 g/mol .

科学研究应用

Sulfamerazine is a sulfonamide antibacterial agent used for the prevention and treatment of bacterial infections, including urinary tract infections, eye infections, meningitis, and influenza . It is a monomethyl derivative of sulfadiazine and was first described by Robin and his associates .

Pharmaceutical Applications

  • Antibacterial Agent Sulfamerazine is used to treat various bacterial infections . Sulfa drugs, including sulfamerazine, contain an N-substituted sulfonamide group and act by inhibiting the bacterial synthesis of dihydrofolic acid .
  • Lower Toxicity Sulfamerazine was investigated as a therapeutic alternative to sulfadiazine due to the renal complications associated with sulfadiazine therapy .
  • Improved Drug Delivery Systems Studies have explored the interactions between sulfamerazine and cyclodextrins to improve its pharmaceutical properties. Cyclodextrins can reduce the toxicity of sulfamerazine and enhance its applications .

Scientific Research Applications

  • Analysis of Pharmaceuticals Sulfamerazine is used in analytical chemistry for multi-residue analysis in soils and other environmental samples . It can be analyzed using coupled-column reversed-phase liquid chromatography with UV detection .
  • Gene Expression Studies Sulfamerazine-coated silver nanoparticles are used in gene therapy and medical diagnostic procedures .
  • Inhibition of Carbonic Anhydrase Sulfamerazine derivatives have been synthesized and evaluated for their ability to inhibit carbonic anhydrase, an enzyme involved in various physiological processes .
  • Drug Modeling Sulfamerazine is used in theoretical studies to determine its ionization constants and design nano drug models .

Mitigation of Adverse Effects

  • Toxicity Reduction Research indicates that combining sulfamerazine with cyclodextrins can diminish its adverse effects. Pollen germination tests have demonstrated a reduction in sulfamerazine toxicity when combined with β-CD .
  • Cellular Studies Studies on BY-2 cells showed that sulfamerazine treatments had varied effects on cell weight, with the effects modified by the presence of cyclodextrins .

Antimicrobial Activity

  • Broad Spectrum Sulfamerazine has demonstrated antimicrobial activity against both gram-negative (Escherichia coli) and gram-positive (Staphylococcus) bacteria .
  • Schiff-Base Complexes Sulfamerazine can form Schiff-base complexes, which can enhance its biological activity .

Solubility

  • Solubility Improvement Sulfamerazine is more soluble in water than sulfadiazine . The interaction with cyclodextrins further enhances its solubility .

Studies

StudyFindings
Hall WH, Spink WW. SULFAMERAZINE: CLINICAL EVALUATION IN 116 CASES. JAMA. 1943;123(3):125–131 .This report presents the results that have been obtained in the treatment of 116 patients with sulfamerazine and its sodium salt.
Sulfa drugs as inhibitors of carbonic anhydrase: new targets for the ... A significant increase in CA inhibition activity of sulfa drugs was observed upon substitution with 2,4-dichloro-1,3,5-triazine moiety.
Sulfamerazine Schiff-base complex intercalated layered double ... The prepared hybrid materials showed good antimicrobial activity against both gram negative (Escherichia coli, E. coli) and gram positive (Staphylococcus.
On Interactions of Sulfamerazine with Cyclodextrins from Coupled ... The pollen germination tests demonstrate a reduction in sulfamerazine toxicity, suggesting potential applications for this antimicrobial agent.
Prediction of sulfamerazine and sulfamethazine solubility in some ... The theoretical ionization constants show relatively suitable agreement with the acidity constants experimentally determined.
Microwave assisted solvent extraction and coupled-column reversed-phase liquid chromatography with UV detection use of an analytical restricted-access-medium column .A screening method has been developed for the determination of acidic pesticides in various types of soils.

作用机制

磺胺嘧啶通过抑制细菌中二氢叶酸的合成发挥抗菌作用。它与对氨基苯甲酸(PABA)竞争结合二氢叶酸合成酶。这种抑制阻止了叶酸的形成,叶酸是细菌生长和复制所必需的。 因此,磺胺嘧啶是抑菌剂,这意味着它会抑制细菌的生长和繁殖 .

生化分析

Biochemical Properties

Sulfamerazine inhibits bacterial synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthetase . This interaction is crucial for its antibacterial activity.

Cellular Effects

Sulfamerazine, by inhibiting the synthesis of dihydrofolic acid, disrupts bacterial cell function. It affects cell signaling pathways, gene expression, and cellular metabolism related to the folate pathway .

Molecular Mechanism

The mechanism of action of Sulfamerazine involves its competition with PABA for binding to dihydropteroate synthetase, an enzyme involved in the synthesis of dihydrofolic acid. This binding interaction inhibits the enzyme, leading to a decrease in dihydrofolic acid production .

Metabolic Pathways

Sulfamerazine is involved in the folate synthesis pathway in bacteria, where it inhibits the enzyme dihydropteroate synthetase . This could affect metabolic flux or metabolite levels related to this pathway.

Subcellular Localization

Given its mechanism of action, it is likely to be found in the cytoplasm where it can interact with its target enzyme, dihydropteroate synthetase .

准备方法

合成路线和反应条件: 磺胺嘧啶通过4-氨基-N-(4-甲基-2-嘧啶基)苯磺酰胺与适当试剂反应合成。合成过程包括以下步骤:

工业生产方法: 磺胺嘧啶的工业生产采用类似的合成路线,但规模更大。该过程包括:

化学反应分析

反应类型: 磺胺嘧啶会发生各种化学反应,包括:

常用试剂和条件:

主要产品:

相似化合物的比较

磺胺嘧啶属于磺胺类抗生素,其中包含几种类似的化合物:

磺胺嘧啶的独特性: 磺胺嘧啶由于其独特的结构而具有独特性,使其能够有效地对抗多种细菌。 它抑制二氢叶酸合成的能力使其成为人类和兽医医学中宝贵的抗菌剂 .

生物活性

Sulfamerazine, a sulfonamide antibiotic, is primarily known for its bacteriostatic properties, which inhibit bacterial growth by interfering with folate synthesis. This article provides a comprehensive overview of the biological activity of sulfamerazine, including its mechanisms of action, antimicrobial efficacy, cytotoxicity studies, and interactions with other compounds.

Sulfamerazine acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS), which is crucial in the bacterial synthesis of dihydrofolic acid from para-aminobenzoic acid (PABA) and pteridine. By inhibiting this enzyme, sulfamerazine effectively reduces the availability of folate necessary for nucleic acid synthesis, thereby hindering bacterial growth and replication .

Antimicrobial Efficacy

Sulfamerazine demonstrates significant antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria. The following table summarizes its effectiveness against selected pathogens:

Pathogen Sensitivity
Staphylococcus aureusSensitive
Escherichia coliSensitive
Pseudomonas aeruginosaVariable sensitivity
Enterococcus faecalisSensitive
Candida albicansModerate sensitivity

Recent studies have shown that sulfamerazine exhibits enhanced antimicrobial activity when complexed with metal ions such as Ru(III). These complexes not only improve penetration through bacterial membranes but also enhance binding to microbial DNA, leading to increased efficacy .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of sulfamerazine on normal and cancer cell lines. The results indicate that while sulfamerazine is effective against bacteria, it can also exhibit cytotoxic effects on human cells. A study comparing the viability of normal (HaCaT) and cancer cells (MCF-7, PC3) revealed that higher concentrations of sulfamerazine led to significant reductions in cell viability. For instance:

  • MCF-7 Cells : 48% reduction in viability at 200 µM after 24 hours.
  • PC3 Cells : Similar trends were observed, indicating a dose-dependent cytotoxic effect .

Case Studies and Clinical Evaluations

Clinical evaluations have highlighted sulfamerazine's therapeutic potential in treating various infections. A notable study involving 116 patients at the University of Minnesota Hospitals demonstrated its effectiveness in managing urinary tract infections and skin infections while noting lower toxicity compared to other sulfonamides . The findings suggested that sulfamerazine could be a viable option for patients requiring sulfonamide treatment with fewer adverse effects.

Interactions with Cyclodextrins

Recent research has explored the interaction between sulfamerazine and cyclodextrins, which are known to enhance drug solubility and reduce toxicity. In experiments involving pollen germination and BY-2 cell assays, combinations of sulfamerazine with β-cyclodextrin showed improved germination rates compared to sulfamerazine alone. This suggests that cyclodextrins may mitigate some adverse effects associated with sulfamerazine while maintaining its antimicrobial properties .

属性

IUPAC Name

4-amino-N-(4-methylpyrimidin-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S/c1-8-6-7-13-11(14-8)15-18(16,17)10-4-2-9(12)3-5-10/h2-7H,12H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPBRPIAZZHUNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0023612
Record name Sulfamerazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sulfamerazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015521
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

3.04e-01 g/L
Record name Sulfamerazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01581
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sulfamerazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015521
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Sulfamerazine is a sulfonamide drug that inhibits bacterial synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthetase (dihydrofolate synthetase). Sulfamerazine is bacteriostatic in nature. Inhibition of dihydrofolic acid synthesis decreases the synthesis of bacterial nucleotides and DNA.
Record name Sulfamerazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01581
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

127-79-7
Record name Sulfamerazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfamerazine [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfamerazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01581
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name sulfamerazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757325
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name sulfamerazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27259
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenesulfonamide, 4-amino-N-(4-methyl-2-pyrimidinyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sulfamerazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulfamerazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.425
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SULFAMERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR1SAB295F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Sulfamerazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015521
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

236 °C
Record name Sulfamerazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01581
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sulfamerazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015521
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulfamerazine
Reactant of Route 2
Sulfamerazine
Reactant of Route 3
Reactant of Route 3
Sulfamerazine
Reactant of Route 4
Reactant of Route 4
Sulfamerazine
Reactant of Route 5
Sulfamerazine
Reactant of Route 6
Sulfamerazine
Customer
Q & A

Q1: What is the primary mechanism of action of Sulfamerazine?

A1: Sulfamerazine, a sulfonamide antibiotic, primarily targets bacterial growth by inhibiting the biosynthesis of folic acid. [, , , , , ] It achieves this by competitively inhibiting dihydropteroate synthase, an enzyme crucial for incorporating para-aminobenzoic acid (PABA) into dihydropteroic acid, a precursor to folic acid. [, ] This disrupts the synthesis of essential nucleic acids in bacteria, ultimately leading to growth inhibition and cell death.

Q2: What is the molecular formula and weight of Sulfamerazine?

A3: Sulfamerazine has the molecular formula C11H12N4O2S and a molecular weight of 264.3 g/mol. [, , , , ]

Q3: Are there any spectroscopic data available for Sulfamerazine?

A4: Yes, research commonly employs techniques like UV spectrophotometry for Sulfamerazine detection and quantification. [, , , ] UV detection is often coupled with HPLC for analysis. [, , , ] Additionally, surface-enhanced Raman spectroscopy (SERS) has shown promise for Sulfamerazine detection in complex matrices like fish muscle. []

Q4: Is there information on Sulfamerazine's performance under various conditions?

A5: While specific material compatibility data are limited in the provided research, studies highlight the impact of factors like pH on Sulfamerazine's solubility and stability. [, , , ] Understanding its behavior under different pH conditions is crucial for formulation development and predicting its fate in biological and environmental systems. []

Q5: Does Sulfamerazine exhibit any catalytic properties?

A5: The provided research focuses on Sulfamerazine's role as a therapeutic agent and doesn't delve into its potential catalytic properties. Therefore, we lack information regarding its involvement in reaction mechanisms, selectivity, or catalytic applications.

Q6: Have computational methods been applied to study Sulfamerazine?

A7: Yes, Density Functional Theory (DFT) calculations have been employed to analyze the molecular structure and interactions of Sulfamerazine polymorphs. [] These studies offer valuable insights into the drug's solid-state properties and can aid in understanding its physicochemical behavior.

Q7: How do structural modifications of Sulfamerazine affect its activity?

A8: Comparing Sulfamerazine's activity to related sulfonamides like Sulfadiazine and Sulfamethazine reveals the impact of even minor structural changes on factors like absorption, metabolism, and excretion. [, , ] For instance, the presence and position of methyl groups in the pyrimidine ring can influence the drug's pharmacokinetic profile. []

Q8: What are the challenges in formulating Sulfamerazine?

A9: Research indicates that Sulfamerazine's solubility is pH-dependent, posing challenges in formulating stable and bioavailable dosage forms. [, , , ] Studies explore strategies like microencapsulation using pectin-gelatin complex coacervates to improve its delivery and control its release. []

Q9: What is the primary route of Sulfamerazine elimination?

A10: Studies in various animal models, including sheep, calves, and cows, consistently demonstrate that Sulfamerazine is primarily eliminated through renal excretion. [, , , ] Both the unchanged drug and its metabolites, mainly acetylsulfamerazine, are found in the urine. [, ]

Q10: Does Sulfamerazine cross the blood-brain barrier?

A12: While the provided studies don't explicitly investigate Sulfamerazine's ability to cross the blood-brain barrier, its use in treating meningitis suggests that it can achieve therapeutic concentrations in the central nervous system. [, ]

Q11: What types of bacterial infections has Sulfamerazine been effective against in research?

A13: Research demonstrates Sulfamerazine's in vitro and in vivo efficacy against various bacterial species, including those causing furunculosis in trout (Bacterium salmonicida), pullorum disease in chickens (Salmonella pullorum), and mastitis in cattle (Streptococcus agalactiae). [, , , , ] It shows promise as a therapeutic option for bacterial infections in both humans and animals.

Q12: Has resistance to Sulfamerazine been reported?

A14: While the provided research doesn't extensively discuss Sulfamerazine resistance, it acknowledges that bacteria can develop resistance to sulfonamides. [] Understanding the mechanisms and prevalence of resistance is crucial for guiding appropriate antibiotic use and mitigating the development of resistant strains.

Q13: Are there any toxicological concerns associated with Sulfamerazine?

A15: While generally considered safe, some studies report potential toxicological effects of Sulfamerazine, particularly with prolonged use or high dosages. [, , , , ] One study observed that high doses of Sulfamerazine in trout feed could negatively impact growth, highlighting the importance of optimizing dosages to balance therapeutic efficacy and potential adverse effects. []

Q14: Are there ongoing efforts to improve Sulfamerazine delivery?

A16: Yes, researchers are exploring novel drug delivery systems, such as microencapsulation, to enhance Sulfamerazine's therapeutic efficacy. [] One study investigated the use of pectin-gelatin complex coacervates to encapsulate Sulfamerazine, potentially leading to improved drug stability, controlled release, and targeted delivery. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。